N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride
CAS No.: 66320-41-0
Cat. No.: VC17358173
Molecular Formula: C20H45ClN2
Molecular Weight: 349.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66320-41-0 |
|---|---|
| Molecular Formula | C20H45ClN2 |
| Molecular Weight | 349.0 g/mol |
| IUPAC Name | 2-aminoethyl-hexadecyl-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C20H45N2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21;/h4-21H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | OWRKBKNODXFFQK-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCCC[N+](C)(C)CCN.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride (CAS No. 66320-41-0) has the molecular formula C₂₀H₄₅ClN₂ and a molecular weight of 349.0 g/mol. Its structure comprises a hexadecyl (C₁₆H₃₃) chain linked to a dimethylaminoethyl group, with a chloride counterion balancing the positive charge on the quaternary nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₄₅ClN₂ | |
| Molecular Weight | 349.0 g/mol | |
| IUPAC Name | 2-aminoethyl-hexadecyl-dimethylazanium; chloride | |
| Appearance | Colorless to off-white solid | |
| Melting Point | ~75 °C | |
| Boiling Point | ~208.5 °C at 760 mmHg |
Structural Features
The compound’s amphiphilic nature arises from its long hydrophobic tail and hydrophilic cationic head. The hexadecyl chain facilitates interactions with nonpolar substances, while the quaternary ammonium group enables solubility in aqueous media and electrostatic binding to negatively charged surfaces. This duality underpins its surfactant functionality, reducing surface tension at interfaces between immiscible phases.
Synthesis and Manufacturing
Synthesis Pathway
The synthesis involves two primary steps:
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Alkylation of Hexadecylamine: Hexadecylamine reacts with dimethyl sulfate or ethyl bromide to form a tertiary amine intermediate.
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Quaternization: The tertiary amine undergoes quaternization with chloroethylamine hydrochloride, introducing the cationic charge and yielding the final chloride salt.
Table 2: Synthesis Reaction Overview
| Step | Reactants | Products | Conditions |
|---|---|---|---|
| 1 | Hexadecylamine + Dimethyl sulfate | N,N-dimethylhexadecan-1-amine | Basic pH, 60–80 °C |
| 2 | Tertiary amine + Chloroethylamine HCl | N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride | Acidic pH, 100–120 °C |
Industrial Scalability
Large-scale production optimizes reaction yields (>85%) by controlling stoichiometry, temperature, and catalyst use (e.g., phase-transfer catalysts). Post-synthesis purification involves recrystallization from ethanol-water mixtures to achieve >98% purity.
Functional Mechanisms
Surfactant Activity
As a cationic surfactant, the compound adsorbs at interfaces, lowering surface tension through:
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Hydrophobic Tail Alignment: The hexadecyl chain orients toward nonpolar phases.
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Electrostatic Repulsion: Positively charged headgroups prevent aggregation, enhancing dispersion stability.
Antimicrobial Action
The compound disrupts microbial membranes via:
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Electrostatic Binding: Cationic heads attach to negatively charged phospholipids in bacterial cell walls.
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Membrane Permeabilization: Hydrophobic tails integrate into lipid bilayers, causing leakage of cytoplasmic contents.
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 50 µg/mL |
Applications Across Industries
Personal Care Products
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Hair Conditioners: Forms cationic films on keratin, reducing static and improving manageability.
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Antimicrobial Soaps: Effective at 0.1–2% concentrations against skin pathogens.
Pharmaceuticals
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Drug Delivery Systems: Enhances solubility of hydrophobic drugs via micelle formation.
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Gene Transfection: Complexes with DNA to improve cellular uptake in gene therapy.
Industrial Uses
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Corrosion Inhibition: Adsorbs onto metal surfaces, forming protective layers.
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Textile Softeners: Imparts antistatic and softening properties to fabrics.
Comparative Analysis with Related Surfactants
Cationic Surfactants
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Dioctadecyldimethylammonium Bromide (DODAB): Longer C₁₈ chains increase phase transition temperatures but reduce solubility .
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Benzalkonium Chloride: Shorter alkyl chains (C₁₂–C₁₄) limit membrane penetration efficiency compared to C₁₆ derivatives.
Table 4: Surfactant Comparison
| Surfactant | Chain Length | Phase Transition (°C) | MIC (S. aureus) |
|---|---|---|---|
| N-(2-Aminoethyl)-C₁₆ | C₁₆ | 45 | 12.5 µg/mL |
| DODAB | C₁₈ | 65 | 50 µg/mL |
| Benzalkonium Chloride (C₁₄) | C₁₄ | 30 | 25 µg/mL |
Future Research Directions
Drug Delivery Optimization
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Targeted Micelles: Modifying the aminoethyl group for receptor-specific drug delivery.
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Stimuli-Responsive Systems: pH-sensitive derivatives for controlled release in tumor microenvironments.
Green Chemistry Approaches
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Bio-Based Synthesis: Using enzymatic catalysis to reduce reliance on halogenated reagents.
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